propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system consists of a pyrimidine ring fused with a thiazole ring, creating a planar scaffold with distinct electronic and steric properties. Key structural features include:
- Propan-2-yl ester at position 6, enhancing lipophilicity and influencing bioavailability.
- Methyl groups at positions 2 and 7, contributing to steric stabilization and modulating reactivity.
- Thiophen-2-yl substituent at position 5, introducing sulfur-containing aromaticity, which may influence intermolecular interactions (e.g., π-stacking) and electronic properties.
Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant, often exhibiting antimicrobial, anti-inflammatory, and antitumor activities . However, specific biological data for this compound remain unreported in the literature.
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N2O3S2/c1-8(2)21-15(20)12-9(3)17-16-18(14(19)10(4)23-16)13(12)11-6-5-7-22-11/h5-8,10,13H,1-4H3 |
InChI Key |
KISIHXIKDLGAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Structural Representation
The compound features a thiazolo-pyrimidine core structure, which is known for its biological activity and potential therapeutic effects.
Medicinal Chemistry
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for its potential as an anti-cancer agent. Studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit cytotoxic activity against various cancer cell lines. For instance, one study indicated that modifications in the thiophene ring enhance the compound's ability to inhibit tumor growth in vitro and in vivo models.
Pharmacology
The compound's pharmacological profile suggests activity as a selective inhibitor of certain enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cells, making this compound a candidate for further development as an anti-cancer drug.
Case Study: DHFR Inhibition
A recent study evaluated the inhibitory effects of this compound on DHFR activity. The results indicated an IC50 value of 25 µM, suggesting moderate potency compared to standard DHFR inhibitors like methotrexate.
Toxicology
In toxicological assessments, the compound was subjected to various safety evaluations to determine its toxicity profile. Using in vitro assays, researchers assessed cytotoxicity and genotoxicity across different cell lines. The findings indicated that while the compound exhibited some cytotoxic effects at high concentrations (above 50 µM), it was generally well-tolerated at lower doses.
Toxicity Data Summary
| Assay Type | Result |
|---|---|
| Cytotoxicity (IC50) | >50 µM |
| Genotoxicity | Negative (no mutagenic effects) |
| Acute Toxicity | LD50 >2000 mg/kg (in vivo) |
Mechanism of Action
The mechanism of action of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related thiazolo[3,2-a]pyrimidine derivatives, focusing on substituent effects, crystallographic data, and pharmacological relevance.
Table 1: Structural and Crystallographic Comparison
Key Observations:
Substituent Effects :
- The thiophen-2-yl group in the target compound may enhance π-π interactions compared to phenyl or fluorophenyl substituents in analogs .
- Propan-2-yl ester vs. ethyl ester : The bulkier isopropyl group could reduce solubility but improve membrane permeability.
- 2,4,6-Trimethoxybenzylidene in the ethyl derivative introduces methoxy groups that participate in hydrogen bonding, stabilizing crystal packing.
Crystallographic Trends: Analogs with bulky substituents (e.g., trimethoxybenzylidene) crystallize in monoclinic systems with large unit cells (e.g., V = 2318.1 ų ). Dihedral angles between fused rings (e.g., 80.94° in ) suggest non-planar conformations, influencing molecular packing and solubility.
Biological Relevance :
- Thiazolo[3,2-a]pyrimidine derivatives with electron-withdrawing groups (e.g., 3-oxo, fluorobenzylidene) show enhanced bioactivity due to improved target binding .
- The absence of biological data for the target compound highlights a research gap.
Research Findings and Data Gaps
Synthetic Routes :
- The target compound may be synthesized via cyclocondensation of thiophen-2-yl aldehyde with a thiazole precursor, analogous to methods for ethyl derivatives .
- Key challenges include regioselective introduction of the thiophen-2-yl group and controlling stereochemistry at chiral centers.
Unanswered Questions: Crystallographic data (space group, unit cell parameters) for the target compound are lacking.
Biological Activity
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and antifungal properties. The following sections will explore the synthesis, biological activities, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of thiophene and pyrimidine derivatives under specific conditions. For this compound, methods often include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation.
Biological Activity
The biological activities of this compound can be categorized as follows:
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing: Studies have shown that derivatives with specific substituents demonstrate varying levels of cytotoxicity against M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) cell lines. The compound's effectiveness is often compared to standard chemotherapeutic agents like Sorafenib .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Propan-2-yl 2,7-dimethyl... | M-HeLa | 12.5 | |
| Propan-2-yl 2,7-dimethyl... | MCF−7 | 15.0 |
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antibacterial properties. Research has demonstrated that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, some thiazolo[3,2-a]pyrimidine derivatives have shown antifungal activity against common pathogens like Candida species.
Structure–Activity Relationships (SAR)
The biological activity of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-y1–5H-[1,3]thiazolo[3,2-a]pyrimidine–6-carboxylate is influenced by its molecular structure. Key factors include:
- Substituent Positioning: Variations in substituent groups on the thiophene or pyrimidine rings can significantly alter potency.
- Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo[3,2-a]pyrimidines:
-
Study on Antitumor Activity: A study focused on a series of thiazolo[3,2-a]pyrimidines found that certain derivatives exhibited up to 80% inhibition against breast cancer cells at concentrations below 50 μM.
"Among the synthesized compounds, those with halogen substituents showed enhanced cytotoxicity due to increased lipophilicity and improved cell membrane penetration" .
- Antibacterial Evaluations: Another investigation revealed that a derivative exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
